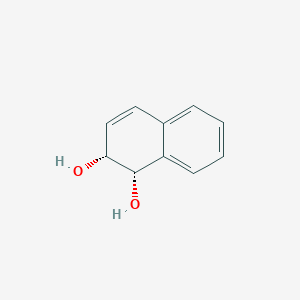

(1S,2R)-1,2-dihydronaphthalene-1,2-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S,2R)-1,2-dihydronaphthalene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,9-12H/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPUHWUSUBHNZCG-ZJUUUORDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(C(C=CC2=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2[C@@H]([C@@H](C=CC2=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901021804 | |

| Record name | cis-1,2-Dihydroxy-1,2-dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31966-70-8 | |

| Record name | rel-(1R,2S)-1,2-Dihydro-1,2-naphthalenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31966-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Naphthalenediol, 1,2-dihydro-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031966708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

what is (1S,2R)-1,2-dihydronaphthalene-1,2-diol

An In-depth Technical Guide on (1S,2R)-1,2-Dihydronaphthalene-1,2-diol

Introduction

This compound is a chiral cis-diol derivative of dihydronaphthalene. It is recognized primarily as a metabolite in the biodegradation of naphthalene, a polycyclic aromatic hydrocarbon (PAH). This compound is the enantiomer of the more extensively studied (+)-(1R,2S)-1,2-dihydronaphthalene-1,2-diol, a key intermediate in the bacterial degradation of naphthalene.[1] Understanding the properties, synthesis, and biological role of specific stereoisomers like this compound is crucial for toxicology, bioremediation, and drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are primarily computed from its chemical structure.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₂ | [1] |

| Molecular Weight | 162.18 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 31966-70-8 | [1] |

| Appearance | Off-White Solid (predicted) | |

| Stereochemistry | cis-(1S,2R) | [1] |

| InChI Key | QPUHWUSUBHNZCG-ZJUUUORDSA-N | [1] |

| SMILES | C1=CC=C2--INVALID-LINK--O">C@@HO | [1] |

Metabolic Pathways

This compound is an intermediate in the metabolism of naphthalene in various organisms. The metabolic pathways differ between microorganisms and mammals.

Bacterial Metabolism of Naphthalene

In many soil bacteria, such as Pseudomonas species, naphthalene is catabolized through a series of enzymatic reactions. The initial step is the dioxygenation of naphthalene by naphthalene 1,2-dioxygenase (NDO) to form (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. While this is the more commonly studied pathway, the formation of the (1S,2R) enantiomer can also occur, depending on the specific microorganism and its enzymatic machinery. This cis-dihydrodiol is then further metabolized.

Caption: Bacterial degradation pathway of naphthalene.

Mammalian Metabolism of Naphthalene

In mammals, the metabolism of naphthalene is primarily carried out by cytochrome P450 (CYP) enzymes in the liver and other tissues.[2][3] This process is initiated by the formation of an unstable naphthalene-1,2-epoxide. This epoxide can then be detoxified through several pathways, including enzymatic hydrolysis by epoxide hydrolase to form a trans-1,2-dihydro-1,2-naphthalenediol, or conjugation with glutathione (GSH). Non-enzymatic rearrangement of the epoxide can lead to the formation of 1-naphthol and 2-naphthol.[4][5] The formation of cis-diols is not a major pathway in mammalian metabolism.

Caption: Mammalian metabolism of naphthalene.

Synthesis Approaches

Chemoenzymatic Synthesis

This approach utilizes enzymes to perform stereoselective transformations. The most direct route would involve the use of a naphthalene 1,2-dioxygenase (NDO) that selectively produces the (1S,2R) enantiomer. While the NDO from Pseudomonas putida is known to produce the (1R,2S) enantiomer, other microbial sources or genetically engineered enzymes could potentially yield the desired (1S,2R) isomer.

General Experimental Workflow for Chemoenzymatic Synthesis:

-

Cultivation of Microorganism: A suitable microorganism expressing the desired dioxygenase is cultured in a bioreactor.

-

Induction of Enzyme Expression: The expression of the dioxygenase is induced, often by adding a small amount of the substrate (naphthalene) or a related inducer.

-

Biotransformation: Naphthalene is added to the culture, and the biotransformation to the cis-dihydrodiol is allowed to proceed.

-

Extraction: The product is extracted from the culture medium, typically using an organic solvent.

-

Purification: The extracted product is purified using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC).

-

Chiral Analysis: The enantiomeric excess of the product is determined using chiral HPLC or a similar technique.

Caption: General workflow for chemoenzymatic synthesis.

Asymmetric Chemical Synthesis

Asymmetric dihydroxylation is a powerful method for the synthesis of chiral diols. The Sharpless Asymmetric Dihydroxylation, for example, uses osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity. By selecting the appropriate chiral ligand (derivatives of dihydroquinine or dihydroquinidine), it is possible to control the facial selectivity of the dihydroxylation and obtain the desired enantiomer. Applying this to a suitable precursor, such as 1,2-dihydronaphthalene, could potentially yield the target molecule. However, specific conditions and outcomes for this particular transformation are not detailed in the available literature.

Biological Activity

The primary known biological role of this compound is as a metabolic intermediate in the degradation of naphthalene. Specific biological activities or signaling pathway interactions of this particular enantiomer have not been extensively studied or reported. Its enantiomer, (+)-(1R,2S)-1,2-dihydronaphthalene-1,2-diol, is a known substrate for further enzymatic reactions in bacterial degradation pathways. It is plausible that the (1S,2R) enantiomer could interact differently with downstream enzymes, potentially leading to the accumulation of specific metabolites or exhibiting different toxicological profiles. However, without specific studies, this remains speculative.

Conclusion

References

- 1. 1,2-Dihydronaphthalene-1,2-diol | C10H10O2 | CID 119261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to (1S,2R)-1,2-dihydronaphthalene-1,2-diol: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2R)-1,2-dihydronaphthalene-1,2-diol is a key metabolite in the biotransformation of naphthalene. This technical guide provides a comprehensive overview of its chemical structure, physicochemical and spectroscopic properties, metabolic pathways, and toxicological implications. Detailed experimental protocols for its biological synthesis and visualization of the metabolic pathway are included to support further research and development in toxicology and pharmacology.

Introduction

Naphthalene, a polycyclic aromatic hydrocarbon, is a widespread environmental pollutant. Its metabolism in biological systems is of significant interest due to the formation of reactive intermediates that can lead to toxicity and carcinogenicity.[1] One of the critical metabolites in this pathway is this compound, a cis-diol formed through the action of cytochrome P450 monooxygenases.[1][2] Understanding the structure, properties, and biological fate of this diol is crucial for assessing the health risks associated with naphthalene exposure and for developing potential therapeutic interventions.

Chemical Structure and Identification

This compound is a cis-1,2-diol of 1,2-dihydronaphthalene with a specific stereochemistry.[3]

-

IUPAC Name: this compound[3]

-

Molecular Formula: C₁₀H₁₀O₂[3]

-

Canonical SMILES: C1=CC=C2C(--INVALID-LINK--O">C@HO)=C1

-

InChI Key: QPUHWUSUBHNZCG-ZJUUUORDSA-N[3]

-

CAS Number: 31966-70-8[3]

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are limited. The following table summarizes the available data, including information for its enantiomer, (1R,2S)-1,2-dihydronaphthalene-1,2-diol, for comparison.

| Property | Value | Source |

| Molecular Weight | 162.18 g/mol | [3] |

| Appearance | Off-White Solid | [4] |

| Melting Point | 121-127 °C (for enantiomer (1R,2S)) | [5] |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Spectroscopic Properties

Table 1: GC-MS Data for cis-1,2-dihydronaphthalene-1,2-diol [6]

| m/z | Relative Intensity |

| 191 | 100 |

| 147 | 85.39 |

| 128 | 50.85 |

| 115 | 41.44 |

| 116 | 25.73 |

Table 2: LC-MS/MS Data for cis-1,2-dihydronaphthalene-1,2-diol ([M-H]⁻ at m/z 161.0598) [6]

| Fragment m/z | Relative Intensity |

| 117.06977 | 100 |

| 116.92726 | 48.90 |

| 115.91951 | 23.84 |

| 161.0591 | 16.60 |

| 142.92397 | 12.61 |

Metabolism and Biological Significance

This compound is a crucial intermediate in the metabolic pathway of naphthalene. The initial and rate-limiting step is the oxidation of naphthalene by cytochrome P450 (CYP) enzymes, primarily CYP1A2 and CYP3A4, to form the highly reactive naphthalene-1,2-oxide.[1][2] This epoxide can then be detoxified by epoxide hydrolase to form the trans-diol or undergo rearrangement to form naphthols. Alternatively, it can be converted to the cis-diol, this compound. The formation of this cis-diol is a critical step in the detoxification pathway, as the precursor epoxide is highly electrophilic and can bind to cellular macromolecules, leading to cytotoxicity.[1]

The enantiomer, (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene, is produced from naphthalene by the action of naphthalene 1,2-dioxygenase, an enzyme found in some bacteria.[7]

Signaling Pathway: Naphthalene Metabolism

The following diagram illustrates the metabolic pathway of naphthalene leading to the formation of this compound and other metabolites.

Caption: Metabolic pathway of naphthalene.

Toxicology and Biological Activities

The toxicity of naphthalene is primarily attributed to its reactive metabolites, particularly naphthalene-1,2-oxide.[1] This epoxide can covalently bind to cellular proteins and nucleic acids, leading to cellular damage and toxicity. The formation of this compound represents a detoxification step. However, further metabolism of the diol can lead to the formation of catechols and quinones, which can also contribute to toxicity through redox cycling and the generation of reactive oxygen species.[8]

Studies have shown that naphthalene metabolites can have various biological effects. For instance, 1-naphthol and 1,4-naphthoquinone have been found to be immunosuppressive.[9] While specific pharmacological activities of isolated this compound are not well-documented, its role as a key metabolite warrants further investigation into its potential biological effects.

Experimental Protocols

Biological Synthesis of cis-1,2-dihydroxy-1,2-dihydronaphthalene

This protocol is adapted from a method utilizing Pseudomonas putida for the bioconversion of naphthalene.[10]

Materials:

-

Pseudomonas putida strain 119

-

Growth medium (e.g., nutrient broth or a defined mineral salts medium)

-

Carbon source (e.g., glucose)

-

Naphthalene

-

Inducer (e.g., salicylic acid or its analogs)

-

Chemical surfactant (optional)

-

Fermentor or shake flasks

-

Centrifuge

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Analytical equipment for product identification and quantification (e.g., HPLC, GC-MS)

Procedure:

-

Cultivation of P. putida: Inoculate the growth medium with P. putida 119 and incubate under optimal growth conditions (temperature, pH, aeration).

-

Induction of Naphthalene Metabolism: During the logarithmic growth phase, add an inducer such as salicylic acid to the culture to induce the expression of naphthalene-metabolizing enzymes.

-

Biotransformation: Introduce naphthalene to the induced culture. The addition of a chemical surfactant may enhance the bioavailability of naphthalene and increase product yield.

-

Monitoring the Reaction: Periodically sample the culture to monitor the consumption of naphthalene and the formation of cis-1,2-dihydroxy-1,2-dihydronaphthalene using an appropriate analytical technique like HPLC.

-

Product Isolation: Once the reaction is complete, harvest the cells by centrifugation. Extract the supernatant with an organic solvent like ethyl acetate.

-

Purification and Characterization: Concentrate the organic extract and purify the product using techniques such as column chromatography. Confirm the identity and purity of the synthesized diol using spectroscopic methods (NMR, MS, IR).

Experimental Workflow for Biological Synthesis

The following diagram outlines the workflow for the biological synthesis of cis-1,2-dihydroxy-1,2-dihydronaphthalene.

Caption: Workflow for biological synthesis.

Conclusion

This compound is a pivotal metabolite in the complex pathway of naphthalene biotransformation. While its formation represents a key detoxification step, the overall toxicological profile of naphthalene is influenced by a delicate balance between activation and detoxification pathways. This guide has summarized the current knowledge on the structure, properties, and biological relevance of this diol. Further research is warranted to fully elucidate its specific physicochemical properties, develop efficient stereoselective synthetic methods, and explore its potential pharmacological and toxicological activities. The provided protocols and diagrams serve as a valuable resource for scientists and researchers in the fields of toxicology, drug metabolism, and environmental health.

References

- 1. Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gov.uk [gov.uk]

- 3. 1,2-Dihydronaphthalene-1,2-diol | C10H10O2 | CID 119261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cymitquimica.com [cymitquimica.com]

- 5. (+)-CIS-1(R),2(S)-1,2-DIHYDROXY-1,2-DIHYDRONAPHTHALENE | 51268-88-3 [chemicalbook.com]

- 6. (1R, 2S)-cis 1,2 dihydroxy-1,2-dihydronaphthalene | C10H10O2 | CID 440294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. Effects of naphthalene and naphthalene metabolites on the in vitro humoral immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biological Process for Converting Naphthalene to cis-1,2-Dihydroxy-1,2-Dihydronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry of cis-1,2-Dihydronaphthalene-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereochemistry of cis-1,2-dihydronaphthalene-1,2-diol, a key chiral intermediate in the microbial metabolism of naphthalene and a valuable building block in synthetic chemistry. This document details its absolute configuration, methods of stereoselective synthesis, and analytical techniques for determining enantiomeric purity.

Introduction to the Stereochemistry of cis-1,2-Dihydronaphthalene-1,2-diol

cis-1,2-Dihydronaphthalene-1,2-diol possesses two stereocenters at the C1 and C2 positions, giving rise to a pair of enantiomers: (+)-(cis)-(1R,2S)-dihydroxy-1,2-dihydronaphthalene and (-)-(cis)-(1S,2R)-dihydroxy-1,2-dihydronaphthalene. The enantiomer predominantly produced by bacterial dioxygenase enzymes is the (+)-(cis)-(1R,2S)-isomer.[1][2] This stereospecificity is of significant interest for the production of enantiomerically pure compounds in the pharmaceutical industry.

Stereoselective Synthesis

The enantioselective synthesis of cis-1,2-dihydronaphthalene-1,2-diol can be achieved through both enzymatic and chemical methods.

Enzymatic Synthesis

The most common and efficient method for producing enantiomerically pure (+)-(cis)-(1R,2S)-dihydronaphthalene-1,2-diol is through the microbial oxidation of naphthalene.[3] This biotransformation is catalyzed by naphthalene 1,2-dioxygenase (NDO), a multi-component enzyme system found in various bacteria, most notably Pseudomonas putida.[4][5]

This protocol is based on the optimized process for converting naphthalene to cis-1,2-dihydroxy-1,2-dihydronaphthalene catalyzed by Pseudomonas putida strain 119.[3]

1. Culture Preparation:

-

Prepare a suitable growth medium for Pseudomonas putida 119. A minimal salts medium supplemented with a carbon source (e.g., glucose, succinate) is typically used.

-

Inoculate the medium with a starter culture of P. putida 119 and incubate at 30°C with shaking until the culture reaches the logarithmic growth phase.

2. Induction of Naphthalene Dioxygenase:

-

To induce the expression of the naphthalene dioxygenase enzyme system, add an inducer to the culture. While naphthalene itself can serve as an inducer, non-metabolizable inducers like salicylic acid or its analogs can also be used, particularly when a different primary carbon source is utilized for cell growth.[3]

3. Biotransformation:

-

Once the cells have reached the desired density and the enzyme has been induced, introduce naphthalene to the culture. Naphthalene can be added directly as a solid or dissolved in a water-immiscible organic solvent to improve its availability to the cells.[6]

-

The use of surfactants can enhance the production of the dihydrodiol.[3]

-

Maintain the fermentation at 30°C with adequate aeration and agitation.

4. Monitoring and Harvesting:

-

Monitor the production of cis-1,2-dihydronaphthalene-1,2-diol over time by taking samples, extracting the supernatant, and analyzing by techniques such as HPLC or GC-MS.

-

Maximum production typically occurs during the logarithmic growth phase.[3]

-

Once the desired concentration is reached, harvest the cells by centrifugation.

5. Extraction and Purification:

-

The cis-1,2-dihydronaphthalene-1,2-diol is primarily found in the culture supernatant.

-

Extract the supernatant with a suitable organic solvent, such as ethyl acetate.

-

Concentrate the organic extract and purify the product using column chromatography on silica gel.

Chemical Synthesis

While enzymatic methods are preferred for enantioselectivity, chemical synthesis can produce a racemic mixture of the cis-diol. A common approach involves the reduction of 1,2-naphthoquinone.

1. Reaction Setup:

-

Dissolve 1,2-naphthoquinone in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

In a separate flask, prepare a suspension of sodium borohydride (NaBH₄) in ethanol.

2. Reduction:

-

Cool the 1,2-naphthoquinone solution in an ice bath.

-

Slowly add the sodium borohydride suspension dropwise to the 1,2-naphthoquinone solution with continuous stirring.

3. Quenching and Extraction:

-

After the reaction is complete (as monitored by TLC), carefully quench the reaction by adding water.

-

Acidify the mixture with a dilute acid (e.g., 1 M HCl).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

4. Purification:

-

Dry the combined organic extracts over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to obtain the racemic cis-1,2-dihydronaphthalene-1,2-diol.

Stereochemical Analysis

Determining the stereochemical purity of cis-1,2-dihydronaphthalene-1,2-diol is crucial. The primary methods for this are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers. The choice of chiral stationary phase (CSP) and mobile phase is critical for achieving good resolution.

1. Column Selection:

-

For compounds with aromatic rings like cis-1,2-dihydronaphthalene-1,2-diol, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.[7]

2. Mobile Phase Selection:

-

A normal-phase mobile phase, typically a mixture of a non-polar solvent like hexane or heptane and a polar modifier like isopropanol or ethanol, is commonly used.

-

The ratio of the non-polar to polar solvent is a key parameter to optimize for achieving separation.

3. Method Development:

-

Start with a standard mobile phase composition (e.g., 90:10 hexane:isopropanol) and a flow rate of 1 mL/min.

-

Inject a sample of the racemic cis-1,2-dihydronaphthalene-1,2-diol.

-

If no separation is observed, systematically vary the mobile phase composition by changing the percentage of the polar modifier.

-

The retention times of the two enantiomers will differ on the chiral column, allowing for their quantification and the determination of the enantiomeric excess (ee).

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents

NMR spectroscopy can be used to determine the enantiomeric excess of a chiral compound by converting the enantiomers into diastereomers with a chiral derivatizing agent. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a commonly used reagent for this purpose with chiral alcohols.

1. Derivatization:

-

React a sample of the cis-1,2-dihydronaphthalene-1,2-diol with an enantiomerically pure Mosher's acid chloride (either (R)-(-)- or (S)-(+)-) in the presence of a base (e.g., pyridine) in an NMR tube.

-

This reaction forms diastereomeric Mosher's esters.

2. NMR Analysis:

-

Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric mixture.

-

The signals of the protons or fluorine atoms in the two diastereomers will have slightly different chemical shifts.

-

By integrating the corresponding signals for each diastereomer, the diastereomeric ratio can be determined, which directly corresponds to the enantiomeric ratio of the original diol.

Quantitative Data

| Property | (+)-(cis)-(1R,2S)-dihydroxy-1,2-dihydronaphthalene | (-)-(cis)-(1S,2R)-dihydroxy-1,2-dihydronaphthalene |

| Absolute Configuration | 1R, 2S | 1S, 2R |

| Optical Rotation | Dextrorotatory (+) | Levorotatory (-) |

| Specific Rotation ([\u03b1]_D) | Not specifically reported in the reviewed literature. | Not specifically reported in the reviewed literature. |

| Enantiomeric Excess (ee) | >98% (typically produced by P. putida)[1] | N/A (not the primary biological product) |

Signaling Pathways and Workflows

The following diagrams illustrate the key processes involved in the production and analysis of cis-1,2-dihydronaphthalene-1,2-diol.

Caption: Enzymatic pathway for the conversion of naphthalene.

Caption: General experimental workflow for synthesis and analysis.

Conclusion

The stereochemistry of cis-1,2-dihydronaphthalene-1,2-diol is a well-defined area of study, with the (+)-(cis)-(1R,2S) enantiomer being the key product of microbial oxidation of naphthalene. This technical guide has provided an in-depth overview of its stereoselective synthesis, primarily through enzymatic methods with Pseudomonas putida, and detailed the analytical procedures for confirming its stereochemical integrity. The provided protocols and data serve as a valuable resource for researchers in drug development and organic synthesis who utilize this important chiral building block. Further research to determine the specific rotation of the pure enantiomers and to obtain a crystal structure would be beneficial additions to the field.

References

- 1. researchgate.net [researchgate.net]

- 2. (1R, 2S)-cis 1,2 dihydroxy-1,2-dihydronaphthalene | C10H10O2 | CID 440294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Biological Process for Converting Naphthalene to cis-1,2-Dihydroxy-1,2-Dihydronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chromatographyonline.com [chromatographyonline.com]

The Biocatalytic Formation of (+)-cis-(1R,2S)-Dihydroxy-1,2-dihydronaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalene, a polycyclic aromatic hydrocarbon, serves as a model substrate in the study of microbial degradation pathways and the enzymatic reactions that initiate them. The initial step in the aerobic degradation of naphthalene by many soil bacteria is its conversion to a chiral cis-dihydrodiol. This technical guide provides an in-depth overview of the nomenclature, enzymatic formation, and analysis of the key metabolite, (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. This compound is not only a critical intermediate in environmental bioremediation but also a valuable chiral synthon for the synthesis of pharmaceuticals and other bioactive molecules.

IUPAC Nomenclature and Stereochemistry

The scientifically precise IUPAC name for the specific enantiomer of naphthalene cis-dihydrodiol predominantly produced by microbial dioxygenases is (+)-(1R,2S)-1,2-dihydronaphthalene-1,2-diol [1]. The "(+)" indicates its dextrorotatory optical activity. The "(1R,2S)" designation specifies the absolute configuration at the two stereogenic centers, C1 and C2, of the dihydroxylated ring. This specific stereoisomer is a key product of the enzymatic action of naphthalene 1,2-dioxygenase.

Enzymatic Synthesis: The Naphthalene 1,2-Dioxygenase (NDO) System

The conversion of naphthalene to (+)-cis-(1R,2S)-1,2-dihydronaphthalene-1,2-diol is catalyzed by a multi-component enzyme system known as naphthalene 1,2-dioxygenase (NDO) (EC 1.14.12.12)[2][3]. This enzyme system is a member of the Rieske non-heme iron oxygenase family.

The NDO system typically consists of three protein components:

-

A Reductase: An NADH-dependent flavoprotein that initiates the electron transfer process.

-

A Ferredoxin: A small iron-sulfur protein that shuttles electrons from the reductase to the terminal oxygenase.

-

A Terminal Oxygenase: A large iron-sulfur protein, typically with an α₃β₃ or α₂β₂ structure, that contains the active site for naphthalene binding and oxygenation[2][4].

The overall reaction catalyzed by the NDO system is as follows:

Naphthalene + NADH + H⁺ + O₂ → (+)-cis-(1R,2S)-1,2-dihydronaphthalene-1,2-diol + NAD⁺[3]

This reaction incorporates both atoms of molecular oxygen into the aromatic ring of naphthalene with high regio- and stereoselectivity. The wild-type NDO from Pseudomonas putida produces the (+)-(1R,2S)-enantiomer with an enantiomeric excess of over 99%.

Naphthalene Degradation Pathway

In naphthalene-degrading bacteria such as Pseudomonas species, the formation of the cis-dihydrodiol is the first committed step in a larger metabolic pathway. The (+)-cis-(1R,2S)-1,2-dihydronaphthalene-1,2-diol is subsequently dehydrogenated to 1,2-dihydroxynaphthalene, which then undergoes ring cleavage and further metabolism to intermediates of central metabolism, such as pyruvate and acetyl-CoA.

Quantitative Data

The kinetic parameters and stereoselectivity of naphthalene 1,2-dioxygenase can vary depending on the source organism and the specific assay conditions. The following table summarizes representative data for NDO from Pseudomonas species.

| Parameter | Value | Organism | Reference |

| IUPAC Name | (+)-(1R,2S)-1,2-dihydronaphthalene-1,2-diol | - | [1] |

| Enantiomeric Excess | >99% (+)-(1R,2S) | Pseudomonas putida | - |

| Michaelis Constant (Km) for Naphthalene | 0.92 ± 0.15 µM | Pseudomonas sp. | - |

| NDO Activity | 0.016 ± 0.003 µmol/min/mg protein | Pseudomonas putida BS3701 | [5] |

Experimental Protocols

Naphthalene 1,2-Dioxygenase Activity Assay (Spectrophotometric)

This protocol provides a general method for determining NDO activity by monitoring the naphthalene-dependent oxidation of NADH.

Principle: The activity of the complete NDO enzyme system is measured by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH (ε = 6.22 mM⁻¹cm⁻¹).

Reagents:

-

Phosphate buffer (50 mM, pH 7.5)

-

NADH stock solution (10 mM in buffer)

-

Naphthalene stock solution (10 mM in a water-miscible solvent like dimethylformamide)

-

Cell-free extract or purified NDO components

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing phosphate buffer, NADH to a final concentration of 0.2 mM, and the enzyme preparation.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C) in a spectrophotometer.

-

Initiate the reaction by adding a small volume of the naphthalene stock solution to a final concentration of 0.1-1 mM.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time.

-

The rate of NADH oxidation is calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law.

-

A control reaction without naphthalene should be run to account for any naphthalene-independent NADH oxidase activity.

Chiral HPLC Analysis of Naphthalene cis-Dihydrodiol Enantiomers

This protocol outlines a general approach for the separation and quantification of the enantiomers of naphthalene cis-dihydrodiol.

Principle: Enantiomers are separated on a chiral stationary phase (CSP) due to the formation of transient diastereomeric complexes with different stabilities, leading to different retention times.

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or photodiode array (PDA) detector.

-

Chiral column (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD).

Mobile Phase:

-

A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for the specific column and compounds.

Procedure:

-

Prepare a standard solution of the naphthalene cis-dihydrodiol in the mobile phase.

-

Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.

-

Inject the sample onto the column.

-

Monitor the elution of the enantiomers at a suitable wavelength (e.g., 262 nm).

-

The two enantiomers will elute as separate peaks. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

References

- 1. (1R, 2S)-cis 1,2 dihydroxy-1,2-dihydronaphthalene | C10H10O2 | CID 440294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Naphthalene dioxygenase: purification and properties of a terminal oxygenase component - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | The Naphthalene Catabolic Genes of Pseudomonas putida BS3701: Additional Regulatory Control [frontiersin.org]

Technical Guide: (1S,2R)-1,2-dihydronaphthalene-1,2-diol

CAS Number: 31966-70-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (1S,2R)-1,2-dihydronaphthalene-1,2-diol, a key metabolite in the microbial degradation of naphthalene. This document covers its chemical identity, physical and chemical properties, metabolic pathways, and relevant experimental protocols.

Chemical and Physical Properties

This compound is the (-)-(1S,2R) enantiomer of cis-1,2-dihydronaphthalene-1,2-diol. It is an important intermediate in the biodegradation of naphthalene by various microorganisms.

| Property | Value | Source |

| CAS Number | 31966-70-8 | [1] |

| Molecular Formula | C₁₀H₁₀O₂ | [1] |

| Molecular Weight | 162.18 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | (-)-(1S,2R)-1,2-Dihydro-1,2-naphthalenediol, Naphthalene cis-1,2-dihydrodiol | [1] |

| Appearance | Solid (for the (1R,2S) enantiomer) | [2] |

| Melting Point | 121-127 °C (for the (+)-(1R,2S) enantiomer) | [3] |

Metabolic Significance and Signaling Pathways

This compound is a central molecule in the aerobic bacterial degradation of naphthalene. Its formation and subsequent metabolism are key steps in the detoxification and utilization of this polycyclic aromatic hydrocarbon (PAH).

Bacterial Degradation Pathway of Naphthalene

The initial step in the bacterial degradation of naphthalene is the stereospecific dihydroxylation of the aromatic ring by the enzyme naphthalene 1,2-dioxygenase (NDO) . This multicomponent enzyme system incorporates both atoms of molecular oxygen to form (+)-(1R,2S)-cis-1,2-dihydronaphthalene-1,2-diol.[2][4] Subsequently, cis-1,2-dihydro-1,2-dihydroxynaphthalene dehydrogenase catalyzes the NAD⁺-dependent aromatization of this cis-dihydrodiol to 1,2-dihydroxynaphthalene.[4] This dihydroxylated naphthalene then undergoes ring cleavage by 1,2-dihydroxynaphthalene dioxygenase , leading to intermediates that can enter central metabolic pathways like the tricarboxylic acid (TCA) cycle.[5][6]

Experimental Protocols

Biocatalytic Synthesis of cis-1,2-Dihydroxy-1,2-dihydronaphthalene

A biological process for the conversion of naphthalene to cis-1,2-dihydroxy-1,2-dihydronaphthalene can be achieved using Pseudomonas putida strain 119.[7][8]

Materials:

-

Pseudomonas putida strain 119

-

Growth medium (e.g., containing glucose as a carbon source)

-

Naphthalene

-

Inducers of naphthalene metabolism (e.g., salicylic acid analogs)

-

Chemical surfactants (optional, to enhance production)

Procedure:

-

Culture P. putida 119 in a suitable growth medium containing a primary carbon source.

-

Induce the naphthalene metabolic pathway by adding an appropriate inducer.

-

Introduce naphthalene to the culture. The production of cis-1,2-dihydroxy-1,2-dihydronaphthalene is often maximal during the logarithmic growth phase.

-

Optionally, add chemical surfactants to the mixture to stimulate production.

-

Monitor the production of the diol over time and harvest at the optimal point.

-

Extract and purify the product from the culture medium.

Assay for Naphthalene Dioxygenase Activity

The activity of naphthalene dioxygenase can be determined by measuring the accumulation of non-volatile metabolites from radiolabeled naphthalene.[9]

Materials:

-

Cell extract or purified enzyme fractions

-

50 mM Tris-HCl buffer (pH 7.5)

-

NADH

-

[¹⁴C]Naphthalene

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, NADH, and the cell extract or enzyme solution.

-

Initiate the reaction by adding [¹⁴C]naphthalene.

-

Incubate the reaction at 25°C for a defined period (e.g., 5 minutes) during which the reaction is linear.

-

Stop the reaction and spot an aliquot onto a silica gel chromatogram.

-

Remove unreacted [¹⁴C]naphthalene by air-drying.

-

Quantify the radioactivity of the non-volatile diol product using a liquid scintillation counter.

-

One unit of activity can be defined as the amount of enzyme required to convert 1 nmol of naphthalene to non-volatile metabolites per minute.

Quantitative Data

Enzyme Kinetic and Molecular Properties

| Enzyme | Property | Value | Source |

| Naphthalene 1,2-dioxygenase (terminal oxygenase component B from Pseudomonas sp. NCIB 9816) | Molecular Weight (estimated by gel filtration) | 158,000 Da | [10] |

| Subunit Composition | α₂β₂ | [10] | |

| Subunit Molecular Weights | ~55,000 Da (α) and ~20,000 Da (β) | [10] | |

| Iron Content | 6.0 g-atoms per mole of enzyme | [10] | |

| Acid-labile Sulfur Content | 4.0 g-atoms per mole of enzyme | [10] | |

| Absorption Maxima (oxidized) | 566 (shoulder), 462, and 344 nm | [10] | |

| Absorption Maxima (reduced) | 520 and 380 nm | [10] |

Spectroscopic Data for the Enantiomer (1R,2S)-1,2-dihydronaphthalene-1,2-diol

While specific spectroscopic data for the (1S,2R) enantiomer is limited, data for its enantiomer, (1R,2S)-1,2-dihydronaphthalene-1,2-diol (CAS 51268-88-3), is available and provides a reference.

Mass Spectrometry (GC-MS): [11]

-

Major Fragments (m/z): 191 (100%), 147 (85.4%), 128 (50.9%), 115 (41.4%), 116 (25.7%)

Mass Spectrometry (LC-MS/MS): [11]

-

Precursor Ion [M-H]⁻: 161.0598 m/z

-

Major Product Ions (m/z): 117.06977 (100%), 116.92726 (48.9%), 115.91951 (23.8%), 161.0591 (16.6%), 142.92397 (12.6%)

Logical Workflow for Biocatalytic Production

The following diagram illustrates the general workflow for the biocatalytic production and analysis of this compound.

References

- 1. 1,2-Dihydronaphthalene-1,2-diol | C10H10O2 | CID 119261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. (+)-CIS-1(R),2(S)-1,2-DIHYDROXY-1,2-DIHYDRONAPHTHALENE | 51268-88-3 [chemicalbook.com]

- 4. Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Biological Process for Converting Naphthalene to cis-1,2-Dihydroxy-1,2-Dihydronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological Process for Converting Naphthalene to cis-1,2-Dihydroxy-1,2-Dihydronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Naphthalene dioxygenase: purification and properties of a terminal oxygenase component - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. (1R, 2S)-cis 1,2 dihydroxy-1,2-dihydronaphthalene | C10H10O2 | CID 440294 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Dihydronaphthalene Diols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of dihydronaphthalene diols. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis. This guide summarizes key quantitative data, details experimental protocols, and visualizes metabolic pathways and experimental workflows.

Physicochemical Properties

Dihydronaphthalene diols are metabolites of naphthalene and important chiral synthons in organic chemistry. Their stereochemistry, whether cis or trans, significantly influences their physical and chemical properties. The following tables summarize key quantitative data for representative dihydronaphthalene diols.

Table 1: Physical Properties of Dihydronaphthalene Diols

| Compound Name | Stereochemistry | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1,2-Dihydronaphthalene-1,2-diol | cis-(1R,2S) | C₁₀H₁₀O₂ | 162.18 | 121-127[1] | N/A |

| 1,2-Dihydronaphthalene-1,2-diol | trans-(±) | C₁₀H₁₀O₂ | 162.19 | 95-98[2] | 331.4 (Predicted) |

| 1,2-Dihydronaphthalene | N/A | C₁₀H₁₀ | 130.19 | -8[3][4] | 89 (at 16 mmHg)[3][4] |

Table 2: Solubility and pKa of Dihydronaphthalene Derivatives

| Compound Name | Solubility in Water | Solubility in Organic Solvents | pKa |

| 1,2-Dihydronaphthalene | Not miscible or difficult to mix[3][5] | Soluble in ethanol and ether[5] | N/A |

| Naphthalene-1,2-diol | N/A | N/A | Extremely weak base (essentially neutral)[6] |

Spectroscopic and Chromatographic Data

The characterization of dihydronaphthalene diols relies heavily on modern analytical techniques. Here, we provide an overview of the expected spectroscopic data.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of dihydronaphthalene diols.

-

¹H NMR: The spectrum of a diol compound is expected to show signals for hydroxyl (-OH) and aliphatic (-CH₂) protons. Aromatic protons typically appear in the range of 7.31–8.23 ppm.[7]

-

¹³C NMR: The ¹³C NMR spectrum confirms the carbon skeleton. Aromatic carbons are observed between 115.5 and 153.8 ppm.[7] Predicted ¹³C NMR data for 1,2-dihydronaphthalene-1,2-diol in D₂O is available in public databases.[8]

2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation patterns of these compounds. Electron ionization (EI) mass spectrometry of trimethylsilyl (TMS) derivatives of vicinal diols, including those from 1,2-dihydronaphthalene, shows characteristic fragmentation pathways.[9] These fragmentation patterns are crucial for identifying the structure of unknown metabolites.[10]

2.3. Chromatographic Methods

Purification and separation of dihydronaphthalene diols are typically achieved using chromatographic techniques such as flash column chromatography. For instance, in the synthesis of related compounds, a gradient of ethyl acetate in hexanes is often employed.[11]

Experimental Protocols

This section details methodologies for the synthesis and characterization of dihydronaphthalene diols.

3.1. Synthesis of cis-1,2-Dihydronaphthalene-1,2-diol

The biological conversion of naphthalene to cis-1,2-dihydroxy-1,2-dihydronaphthalene (DHD) can be achieved using bacterial strains like Pseudomonas putida.[12]

Protocol for Biological Conversion:

-

Culture Preparation: Cultivate Pseudomonas putida strain 119 in a suitable medium containing a carbon source (e.g., glucose) and naphthalene.[12]

-

Induction: Use analogs of salicylic acid to induce the enzymes responsible for naphthalene metabolism.[12]

-

Conversion: Introduce naphthalene to the logarithmic-growth-phase cells for optimal DHD production. The addition of surfactants can enhance the production.[12]

-

Extraction and Purification: Extract the DHD from the culture medium and purify it using standard chromatographic techniques.

3.2. Synthesis of trans-1,2-Dihydronaphthalene-1,2-diol

The formation of trans-1,2-dihydronaphthalene-1,2-diol occurs through the metabolic activation of naphthalene involving cytochrome P-450 and epoxide hydrolase.[13][14]

Protocol for In Vitro Enzymatic Synthesis:

-

Reaction Mixture: Prepare a reconstituted microsomal enzyme system containing cytochrome P-450 and epoxide hydrolase.[14]

-

Substrate Addition: Add naphthalene to the enzyme system.

-

Incubation: Incubate the reaction mixture under appropriate conditions to allow for the enzymatic conversion.

-

Product Formation: Naphthalene is first oxidized to naphthalene-1,2-oxide by cytochrome P-450.[13][15] Epoxide hydrolase then catalyzes the hydration of the epoxide to form the trans-1,2-dihydrodiol.[13][16]

-

Analysis: The formation of the diol can be monitored using techniques like HPLC.[16]

3.3. General Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of dihydronaphthalene diols.

Synthesis and Characterization Workflow

Biological Pathways and Significance

Dihydronaphthalene diols are key intermediates in the metabolism of naphthalene, a polycyclic aromatic hydrocarbon (PAH). The metabolic pathway involves a series of enzymatic reactions.

4.1. Metabolic Pathway of Naphthalene

The diagram below outlines the key steps in the metabolic activation of naphthalene to form dihydronaphthalene diols and subsequent metabolites.

Metabolic Pathway of Naphthalene

Pathway Description:

-

Epoxidation: In mammals, the initial step is the oxidation of naphthalene to the highly reactive naphthalene-1,2-oxide. This reaction is catalyzed by cytochrome P-450 monooxygenases.[13][15]

-

Hydration: The resulting epoxide is then hydrated by epoxide hydrolase to form trans-1,2-dihydroxy-1,2-dihydronaphthalene.[13][14][16] The mechanism of epoxide hydrolases involves a catalytic triad that facilitates the opening of the epoxide ring.[17]

-

Bacterial Dioxygenation: In contrast, certain bacteria, such as Pseudomonas putida, utilize naphthalene dioxygenase to directly convert naphthalene into cis-1,2-dihydroxy-1,2-dihydronaphthalene.[12][18]

-

Dehydrogenation: Both cis- and trans-dihydronaphthalene diols can be further metabolized by dihydrodiol dehydrogenases to form the corresponding catechol, naphthalene-1,2-diol.[19][20][21] This enzyme belongs to the aldo-keto reductase superfamily.[21]

4.2. Role in Drug Development

The dihydronaphthalene scaffold is a key structural motif in the design of various therapeutic agents. For instance, dihydronaphthalene analogues have been synthesized and evaluated as potent inhibitors of tubulin polymerization and as anticancer agents.[11] The chiral nature of dihydronaphthalene diols makes them valuable starting materials for the asymmetric synthesis of complex molecules.

References

- 1. (+)-CIS-1(R),2(S)-1,2-DIHYDROXY-1,2-DIHYDRONAPHTHALENE | 51268-88-3 [chemicalbook.com]

- 2. (+/-)-TRANS-1,2-DIHYDROXY-1,2-DIHYDRONAPHTHALENE | 771-16-4 [amp.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. 1,2-Dihydronaphthalene 95 447-53-0 [sigmaaldrich.com]

- 5. Page loading... [guidechem.com]

- 6. Human Metabolome Database: Showing metabocard for Naphthalene-1,2-diol (HMDB0060497) [hmdb.ca]

- 7. researchgate.net [researchgate.net]

- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0060335) [hmdb.ca]

- 9. Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 11. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biological Process for Converting Naphthalene to cis-1,2-Dihydroxy-1,2-Dihydronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Differential stereoselectivity of cytochromes P-450b and P-450c in the formation of naphthalene and anthracene 1,2-oxides. The role of epoxide hydrolase in determining the enantiomer composition of the 1,2-dihydrodiols formed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A reconstituted microsomal enzyme system that converts naphthalene to trans-1,2-dihydroxy-1,2-dihydronaphthalene via naphthalene-1,2-oxide: presence of epoxide hydrase in cytochrome P-450 and P-448 fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The oxidation of naphthalene and pyrene by cytochrome P450cam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Epoxide hydrolases: structure, function, mechanism, and assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. enzyme-database.org [enzyme-database.org]

- 20. Cis-1,2-dihydro-1,2-dihydroxynaphthalene dehydrogenase - Wikipedia [en.wikipedia.org]

- 21. Dihydrodiol dehydrogenase and its role in polycyclic aromatic hydrocarbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Microbial Breakdown of Naphthalene: A Technical Guide to its Metabolites

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the microbial degradation of naphthalene, a ubiquitous polycyclic aromatic hydrocarbon (PAH). Understanding the intricate enzymatic pathways and the resulting metabolites is crucial for bioremediation strategies and offers potential avenues for novel drug discovery and development. This document provides a comprehensive overview of the key bacterial players, their metabolic strategies, detailed experimental protocols for analysis, and a summary of quantitative data to facilitate comparative studies.

Unraveling the Bacterial Metabolism of Naphthalene

The microbial degradation of naphthalene is a well-studied process, primarily initiated by an attack on the aromatic ring by oxygenase enzymes. This initial step is the gateway to a cascade of reactions that ultimately funnel the carbon from naphthalene into the central metabolism of the microorganism. Two principal pathways have been elucidated, largely differing in the initial dihydroxylation position on the naphthalene molecule and the subsequent ring cleavage strategy.

The Canonical Salicylate-Catechol Pathway

The most extensively characterized pathway for naphthalene degradation proceeds through salicylate and catechol intermediates. This pathway is prevalent in many Gram-negative bacteria, with Pseudomonas species being the most studied model organisms. The genes encoding the enzymes for this pathway are often located on plasmids, such as the well-known NAH7 plasmid from Pseudomonas putida G7.[1]

The key steps in this pathway are:

-

Dihydroxylation: Naphthalene is first oxidized by naphthalene 1,2-dioxygenase (NDO) , a multi-component enzyme system, to form (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene (cis-naphthalene dihydrodiol).[2]

-

Dehydrogenation: The cis-naphthalene dihydrodiol is then dehydrogenated by cis-dihydrodiol dehydrogenase to yield 1,2-dihydroxynaphthalene.

-

Ring Cleavage: The aromatic ring of 1,2-dihydroxynaphthalene is cleaved by 1,2-dihydroxynaphthalene dioxygenase .

-

Formation of Salicylate: Through a series of subsequent enzymatic reactions, the ring-cleavage product is converted to salicylate.

-

Conversion to Catechol: Salicylate is then hydroxylated by salicylate hydroxylase to form catechol.

-

Catechol Cleavage: Catechol undergoes further ring cleavage, either via the ortho- or meta-pathway, leading to intermediates that can enter the Krebs cycle.[1]

Alternative Metabolic Routes

While the salicylate-catechol pathway is common, several bacterial strains, particularly Gram-positive bacteria like Rhodococcus and thermophilic Bacillus species, utilize alternative routes for naphthalene degradation. These pathways often involve different initial hydroxylation events and lead to different central intermediates.

One notable alternative involves the formation of phthalic acid or gentisate . For instance, some Rhodococcus species degrade naphthalene to salicylate and then convert it to gentisate before ring cleavage.[1] In thermophilic bacteria such as Bacillus thermoleovorans, metabolites like 2,3-dihydroxynaphthalene, 2-carboxycinnamic acid, and phthalic acid have been identified, indicating a distinct metabolic strategy compared to their mesophilic counterparts.[3]

Key Bacterial Players and Their Degradative Capabilities

A diverse range of bacteria capable of utilizing naphthalene as a sole source of carbon and energy have been isolated from various environments. These microorganisms exhibit different efficiencies and metabolic pathways for naphthalene degradation.

| Bacterial Strain | Gram Stain | Key Metabolic Intermediate(s) | Degradation Efficiency (%) | Incubation Time | Reference |

| Pseudomonas sp. N7 | Negative | Salicylic acid, Catechol, Phthalic acid | 95.66 | 72 hours | [1] |

| Pseudomonas aeruginosa | Negative | Not specified | 94 | 8 days | [4] |

| Pseudomonas sp. LBKURCC149 | Negative | Not specified | 13.95 (with glucose) | 7 days | [5] |

| Pseudomonas aeruginosa DRK 9.1 | Negative | Not specified | 99.59 | 96 hours | [6] |

| Bacillus thermoleovorans | Positive | 2,3-dihydroxynaphthalene, Phthalic acid | >99 | 96 hours | [3] |

| Staphylococcus aureus | Positive | Not specified | 63.7 | 7 days | [7] |

| Pseudomonas fluorescens | Negative | Not specified | 50.17 | 7 days | [7] |

Core Enzymes of Naphthalene Biodegradation

The enzymatic machinery responsible for naphthalene degradation is a subject of intense research due to its potential in biocatalysis and bioremediation. The initial dioxygenase-catalyzed reaction is a critical, often rate-limiting, step.

Naphthalene 1,2-Dioxygenase (NDO)

NDO is a three-component enzyme system that catalyzes the stereospecific addition of both atoms of molecular oxygen to naphthalene.[2] It consists of a reductase, a ferredoxin, and a terminal oxygenase. The terminal oxygenase, which contains a Rieske [2Fe-2S] cluster and a mononuclear non-heme iron center, is responsible for the catalytic activity.[8]

Due to the complexity of the multi-component enzyme system and the membrane-associated nature of some components, detailed kinetic studies are challenging. However, some studies have determined the Michaelis-Menten kinetic parameters for related enzymes. For instance, the camphor 5-monooxygenase system, which also hydroxylates naphthalene-like substrates, has been characterized with a KM of 66 ± 26 µM for tetralin (a naphthalene analog) and a vmax of 0.11 ± 0.04 s-1.[9]

Experimental Protocols

A standardized approach to studying naphthalene metabolism is essential for reproducible and comparable results. This section provides detailed methodologies for the key experiments involved in the analysis of naphthalene bacterial metabolites.

Bacterial Cultivation for Naphthalene Degradation Studies

Materials:

-

Bacterial isolate of interest

-

Mineral Salt Medium (MSM):

-

(NH4)2SO4: 2.0 g/L

-

K2HPO4: 1.0 g/L

-

KH2PO4: 1.0 g/L

-

MgSO4·7H2O: 0.2 g/L

-

FeSO4·7H2O: 0.01 g/L

-

Tween 80 (optional, as a surfactant): 0.02%

-

-

Naphthalene (analytical grade)

-

Acetone (for dissolving naphthalene)

-

Sterile flasks, pipettes, and other labware

-

Autoclave

-

Incubator shaker

-

Spectrophotometer

-

pH meter

Procedure:

-

Media Preparation: Prepare the MSM by dissolving the salts in distilled water. Adjust the pH to 7.0.[5]

-

Naphthalene Stock Solution: Prepare a stock solution of naphthalene (e.g., 10 mM) in acetone.[5]

-

Media Supplementation: Add the naphthalene stock solution to the sterilized and cooled MSM to the desired final concentration (e.g., 0.2 mM).[5] Note: Naphthalene can also be supplied in vapor form by placing crystals in the lid of the agar plate for solid media.

-

Inoculum Preparation: Grow the bacterial isolate in a suitable nutrient broth to the mid-log phase. Harvest the cells by centrifugation, wash with sterile MSM, and resuspend in MSM to a specific optical density (e.g., OD600 = 0.5).[5]

-

Inoculation and Incubation: Inoculate the MSM containing naphthalene with the prepared bacterial suspension (e.g., 5% v/v).[5] Incubate the flasks on a rotary shaker at the optimal temperature and agitation speed for the specific bacterial strain (e.g., 30°C, 150 rpm) for the desired duration (e.g., 7 days).[5]

-

Monitoring: At regular intervals, withdraw samples aseptically to measure bacterial growth (OD600) and the pH of the medium.[5]

Extraction of Naphthalene and its Metabolites

Materials:

-

Bacterial culture samples

-

Centrifuge

-

Separatory funnel or centrifuge tubes

-

Extraction solvent (e.g., chloroform, hexane, or a mixture of methanol:dichloromethane:ethyl acetate)[6]

-

Vortex mixer

-

Nitrogen evaporator or rotary evaporator

-

Solvent for reconstitution (e.g., acetonitrile, methanol)

Procedure (Liquid-Liquid Extraction):

-

Cell Removal: Centrifuge the bacterial culture sample to pellet the cells (e.g., 6000 rpm for 10 minutes).[6]

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube or separatory funnel.

-

Solvent Addition: Add an equal volume of the chosen extraction solvent (e.g., chloroform) to the supernatant.[6]

-

Extraction: Shake the mixture vigorously for several minutes to ensure thorough mixing and transfer of metabolites into the organic phase.

-

Phase Separation: Allow the mixture to stand until the aqueous and organic phases have clearly separated.

-

Organic Phase Collection: Carefully collect the organic phase containing the extracted metabolites.

-

Drying and Reconstitution: Evaporate the solvent from the organic phase, for example, under a gentle stream of nitrogen. Reconstitute the dried extract in a small, known volume of a solvent compatible with the subsequent analytical method (e.g., acetonitrile for HPLC).

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

The extracted and reconstituted samples may require derivatization to improve the volatility and thermal stability of the metabolites, particularly hydroxylated compounds. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

GC-MS Parameters (General):

-

Gas Chromatograph: Equipped with a capillary column suitable for PAH analysis (e.g., HP-5MS, DB-5).

-

Injection Mode: Splitless.

-

Carrier Gas: Helium.

-

Oven Temperature Program: A temperature gradient is typically used, for example, starting at 70°C, holding for a few minutes, then ramping up to around 280-300°C.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Detection: Can be done in full scan mode for identification of unknown metabolites or in selected ion monitoring (SIM) mode for quantification of known target compounds.

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC Parameters (General):

-

HPLC System: Equipped with a UV or fluorescence detector. Fluorescence detection is often more sensitive for PAHs and their metabolites.

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water is typically employed.

-

Flow Rate: Usually around 1.0 mL/min.

-

Injection Volume: Typically 10-20 µL.

-

Detection Wavelength: For UV detection, a wavelength of 254 nm is common for naphthalene. For fluorescence detection, specific excitation and emission wavelengths for each metabolite should be determined.

Conclusion

The bacterial degradation of naphthalene is a multifaceted process involving diverse microbial species and intricate enzymatic pathways. A thorough understanding of the generated metabolites is paramount for applications in bioremediation and biotechnology. The protocols and data presented in this guide provide a solid foundation for researchers to delve into the fascinating world of microbial naphthalene metabolism. Further research into the kinetics of the key enzymes and the elucidation of novel metabolic pathways will undoubtedly open up new possibilities for harnessing the power of these microorganisms for environmental and pharmaceutical advancements.

References

- 1. [Characteristics and pathway of naphthalene degradation by Pseudomonas sp. N7] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Substrate Specificity of Naphthalene Dioxygenase: Effect of Specific Amino Acids at the Active Site of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Naphthalene Degradation and Incorporation of Naphthalene-Derived Carbon into Biomass by the Thermophile Bacillus thermoleovorans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biodegradation of naphthalene using Pseudomonas aeruginosa by up flow anoxic–aerobic continuous flow combined bioreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. smujo.id [smujo.id]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Naphthalene dioxygenase: purification and properties of a terminal oxygenase component - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. mdpi.com [mdpi.com]

Spectroscopic and Metabolic Profile of (1S,2R)-1,2-dihydronaphthalene-1,2-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and metabolic characteristics of (1S,2R)-1,2-dihydronaphthalene-1,2-diol, a key metabolite in the biotransformation of naphthalene. Due to the limited availability of a complete set of publicly accessible experimental spectroscopic data for this specific enantiomer, this guide presents a combination of established metabolic pathways, generalized experimental protocols, and predicted spectroscopic data based on analogous compounds and spectroscopic principles.

Introduction

This compound is a cis-diol metabolite formed during the mammalian metabolism of naphthalene.[1] The stereochemistry of this diol is crucial in understanding the subsequent metabolic steps and the ultimate toxicological or carcinogenic effects of naphthalene exposure. This guide aims to consolidate the available information on its formation and analytical characterization to support research and development in toxicology, pharmacology, and environmental science.

Metabolic Pathway of Naphthalene

The primary metabolic activation of naphthalene is initiated by cytochrome P450 monooxygenases, which catalyze the epoxidation of one of the aromatic rings to form naphthalene-1,2-oxide. This epoxide is a reactive intermediate that can rearrange to form naphthols or be detoxified through conjugation with glutathione. Alternatively, and of key importance, the epoxide is hydrolyzed by epoxide hydrolase to yield cis-1,2-dihydronaphthalene-1,2-diol. The enzymatic formation of the (1S,2R) enantiomer is a critical step in the metabolic cascade.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| H-1, H-2 | 4.0 - 4.5 | d, d | J1,2 ≈ 4-6 Hz (cis) |

| H-3, H-4 | 5.8 - 6.5 | m | |

| Aromatic-H | 7.0 - 7.5 | m | |

| OH | Variable (broad s) | s |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-1, C-2 | 65 - 75 |

| C-3, C-4 | 120 - 130 |

| Aromatic C-H | 125 - 130 |

| Aromatic Quaternary C | 130 - 140 |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Possible Fragment |

| 162 | Moderate | [M]⁺ |

| 144 | High | [M - H₂O]⁺ |

| 129 | High | [M - H₂O - CH₃]⁺ |

| 115 | Moderate | Naphthalene moiety |

Table 4: Predicted IR and UV-Vis Spectroscopic Data

| Spectroscopy | Characteristic Feature | Expected Value |

| IR | O-H stretch (hydroxyl) | 3200 - 3600 cm⁻¹ (broad) |

| C-H stretch (aromatic) | 3000 - 3100 cm⁻¹ | |

| C-H stretch (aliphatic) | 2850 - 3000 cm⁻¹ | |

| C=C stretch (aromatic) | 1450 - 1600 cm⁻¹ | |

| C-O stretch (hydroxyl) | 1000 - 1200 cm⁻¹ | |

| UV-Vis | π → π* transitions | λmax ≈ 260 - 280 nm |

Experimental Protocols

The analysis of this compound and other naphthalene metabolites from biological matrices typically involves extraction, purification, and subsequent spectroscopic analysis. The following is a generalized workflow.

4.1. Sample Preparation: Extraction from Biological Matrix

-

Enzymatic Hydrolysis: For urine samples, enzymatic hydrolysis is often performed to cleave glucuronide and sulfate conjugates. The sample is buffered to an appropriate pH (e.g., pH 5.0) and incubated with β-glucuronidase and arylsulfatase.[2]

-

Solid-Phase Extraction (SPE): The hydrolyzed sample is passed through an SPE cartridge (e.g., C18) to retain the non-polar metabolites. The cartridge is washed with a polar solvent (e.g., water) to remove interferences, and the analytes are eluted with a less polar solvent (e.g., methanol or acetonitrile).

-

Liquid-Liquid Extraction (LLE): As an alternative to SPE, the sample can be extracted with a water-immiscible organic solvent (e.g., ethyl acetate). The organic layer is then separated, dried, and concentrated.

4.2. Spectroscopic Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization: Due to the low volatility of the diol, derivatization is typically required before GC analysis. Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used to convert the hydroxyl groups to trimethylsilyl ethers.

-

GC Separation: A non-polar capillary column (e.g., DB-5ms) is used for separation. The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to ensure the elution of all analytes.

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode. Full scan mode is used for identification, while selected ion monitoring (SIM) mode can be used for quantification.

-

-

High-Performance Liquid Chromatography (HPLC) with UV-Vis or Fluorescence Detection:

-

HPLC Separation: Reversed-phase chromatography using a C18 column is the most common method. The mobile phase typically consists of a gradient of water (often with a small amount of acid like formic acid) and an organic modifier like acetonitrile or methanol.

-

UV-Vis Detection: A diode array detector (DAD) can be used to monitor the absorbance at multiple wavelengths, with a characteristic absorption maximum expected around 260-280 nm.

-

Fluorescence Detection: For enhanced sensitivity and selectivity, a fluorescence detector can be used. The excitation and emission wavelengths are optimized for the naphthalene ring system.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: For NMR analysis, the compound must be isolated in a pure form, typically through preparative HPLC or column chromatography. The purified sample is then dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H and ¹³C NMR: Standard one-dimensional ¹H and ¹³C NMR spectra are acquired. Two-dimensional techniques like COSY, HSQC, and HMBC can be used to aid in the complete assignment of all proton and carbon signals.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: A small amount of the purified solid sample is mixed with KBr powder and pressed into a pellet. Alternatively, a thin film can be cast from a volatile solvent.

-

Analysis: The IR spectrum is recorded, and the characteristic absorption bands for the hydroxyl and aromatic functionalities are identified.

-

Conclusion

References

Unraveling Naphthalene's Metabolic Fate: A Technical Guide to Mass Spectrometry Analysis

For Researchers, Scientists, and Drug Development Professionals

Naphthalene, a ubiquitous polycyclic aromatic hydrocarbon (PAH) and environmental contaminant, undergoes complex metabolic activation and detoxification processes within the body. Understanding the formation and clearance of its various metabolites is crucial for assessing exposure, elucidating mechanisms of toxicity, and developing potential therapeutic interventions. This in-depth technical guide provides a comprehensive overview of the core mass spectrometry-based methodologies for the analysis of naphthalene metabolites, tailored for researchers, scientists, and professionals in drug development.

Core Principles of Naphthalene Metabolism

Naphthalene is primarily metabolized by cytochrome P450 (CYP) monooxygenases to form the reactive intermediate, naphthalene-1,2-oxide.[1][2] This epoxide can then follow several pathways:

-

Detoxification: It can be detoxified through conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[3] This leads to the formation of glutathione conjugates, which are further metabolized to mercapturic acids and excreted in the urine.[4][5]

-

Hydrolysis: The epoxide can be hydrolyzed by epoxide hydrolase to form naphthalene-1,2-dihydrodiol.[1]

-

Rearrangement: It can spontaneously rearrange to form 1-naphthol and 2-naphthol.[2] These naphthols can then undergo further conjugation with glucuronic acid (via UDP-glucuronosyltransferases) or sulfate (via sulfotransferases) to form glucuronide and sulfate conjugates, respectively, which are also excreted in urine.[4][5][6]

-

Formation of Reactive Quinones: 1-Naphthol can be further metabolized to 1,2- and 1,4-naphthoquinone.[2] These quinones are reactive metabolites that can bind to cellular macromolecules, leading to toxicity.[1][7]

The balance between these metabolic pathways can vary between species and tissues, influencing the site-specific toxicity of naphthalene.[8]

Visualizing the Metabolic Pathway

The following diagram illustrates the major metabolic pathways of naphthalene.

Caption: Major metabolic pathways of naphthalene.

Mass Spectrometry-Based Analytical Strategies

Both liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for the analysis of naphthalene metabolites. The choice of method often depends on the specific metabolites of interest and the sample matrix.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the direct measurement of polar and thermally labile naphthalene metabolites, such as glucuronide and sulfate conjugates, without the need for derivatization.[4][5][6]

Experimental Workflow:

Caption: A typical experimental workflow for LC-MS/MS analysis of naphthalene metabolites in urine.

Detailed Experimental Protocol (LC-MS/MS):

A robust LC-ion trap tandem mass spectrometry method has been developed for the simultaneous quantification of four major urinary naphthalene metabolites: naphthalene mercapturate, N-acetyl glutathione conjugate, naphthol glucuronide, and naphthol sulfate.[4]

-

Sample Preparation: Urine samples are diluted with acetonitrile to precipitate proteins. After centrifugation, the supernatant is collected for analysis.[4][9]

-

Liquid Chromatography:

-

Mass Spectrometry:

Quantitative Data Summary (LC-MS/MS):

| Metabolite | Limit of Detection (LOD) (ng on column) | Limit of Quantitation (LOQ) (ng on column) | Linearity (ng) |

| Naphthalene Mercapturate | 1.1 | 2.2 | 2.2 - 220 |

| N-acetyl Glutathione Conjugate | 0.91 | 1.8 | 1.8 - 180 |

| Naphthol Glucuronide | 3.4 | 6.4 | 6.4 - 640 |

| Naphthol Sulfate | 1.3 | 2.6 | 2.6 - 260 |

| Data sourced from Ayala et al. (2015)[4][12] |

| Quality Control Standard | Intra-day Variability (%) | Inter-day Variability (%) | Accuracy (% of target) |

| QC Standard 1 | 7.2 (± 4.5) | 6.8 (± 5.0) | -13.1 to + 5.2 |

| QC Standard 2 | 7.2 (± 4.5) | 6.8 (± 5.0) | -13.1 to + 5.2 |

| Data sourced from Ayala et al. (2015)[4][5] |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds. For naphthalene metabolites like 1- and 2-naphthol, a derivatization step is typically required to increase their volatility and improve chromatographic performance.[13][14][15]

Experimental Workflow:

Caption: A general experimental workflow for GC-MS analysis of naphthols in urine.

Detailed Experimental Protocol (GC-MS):

A simple and reliable method for the simultaneous determination of urinary 1- and 2-naphthol has been developed using in situ derivatization and GC-MS.[14]

-

Sample Preparation:

-

Enzymatic Hydrolysis: Urine samples are incubated with β-glucuronidase/arylsulfatase to cleave the glucuronide and sulfate conjugates, releasing free naphthols.[13][14]

-

Derivatization: The hydrolyzed sample is then derivatized in situ with acetic anhydride to form the more volatile acetylated derivatives of the naphthols.[13][14] Other derivatizing agents like BSTFA+1%TMCS can also be used.[16]

-

Extraction: The derivatized naphthols are extracted into an organic solvent such as hexane.[13][14]

-

-

Gas Chromatography:

-

Column: A (5%-phenyl)-methylpolysiloxane column is commonly used.[13]

-

Injection: The sample is injected into a heated port.

-

-

Mass Spectrometry:

-

Ionization: Electron ionization (EI) is typically used.

-

Detection: Selected ion monitoring (SIM) is employed for quantification, monitoring characteristic ions of the derivatized naphthols.[13]

-

Quantitative Data Summary (GC-MS):

| Analyte | Limit of Detection (LOD) (μg/L) | Limit of Quantification (LOQ) (μg/L) | Linearity (μg/L) | Recovery (%) |

| 1-Naphthol | 0.30 | 1.00 | 1 - 100 | 90.8 - 98.1 |

| 2-Naphthol | 0.30 | 1.00 | 1 - 100 | 90.8 - 98.1 |

| Data sourced from Takeuchi et al. (2020)[14] |

| Parameter | 1-Naphthol | 2-Naphthol |

| Intraday Accuracy (%) | 92.2 - 99.9 | 92.2 - 99.9 |

| Interday Accuracy (%) | 93.4 - 99.9 | 93.4 - 99.9 |

| Intraday Precision (%RSD) | 0.3 - 3.9 | 0.3 - 3.9 |

| Interday Precision (%RSD) | 0.4 - 4.1 | 0.4 - 4.1 |

| Data sourced from Takeuchi et al. (2020)[14] |

Analysis of Naphthalene Adducts

Reactive metabolites of naphthalene can form covalent adducts with proteins and DNA.[7][17] Mass spectrometry plays a critical role in identifying the specific sites of adduction and the amino acid residues involved.[7][18] High-resolution mass spectrometry (HR-MS) is particularly valuable for characterizing these adducts.[18]

Experimental Approach:

-

Incubation: Model proteins or peptides are incubated with reactive naphthalene metabolites (e.g., naphthalene oxide, naphthoquinones).[7][18]

-

Digestion: The adducted proteins are digested with a protease (e.g., trypsin).

-

LC-MS/MS Analysis: The resulting peptide mixture is analyzed by LC-MS/MS to identify the modified peptides and pinpoint the adduction sites.

Conclusion